molecular formula C22H21ClFN5OS B2662828 5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2662828
M. Wt: 458.0 g/mol
InChI Key: PKWHZIXOEXUUQB-UHFFFAOYSA-N
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Description

5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H21ClFN5OS and its molecular weight is 458.0 g/mol. The purity is usually 95%.
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Biological Activity

The compound 5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on various studies that highlight its therapeutic potential, mechanisms of action, and comparative efficacy against other compounds.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a thiazole and triazole framework, which are known for their biological activity. The presence of piperazine and substituted phenyl groups enhances its interaction with biological targets.

Molecular Formula: C22H22ClFN4O
Molecular Weight: 412.89 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

  • Antimicrobial Activity: Studies have shown that derivatives of piperazine and thiazole exhibit significant antibacterial properties. The compound's structure suggests potential efficacy against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects: Research indicates that similar compounds can inhibit pro-inflammatory cytokines and nitric oxide production in activated microglia, suggesting neuroprotective properties.
  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections.

Antimicrobial Activity

A study evaluating the antibacterial properties of related compounds found moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The synthesized compounds demonstrated IC50 values indicating effective inhibition compared to standard antibiotics .

CompoundBacterial StrainIC50 (µM)
Compound AS. typhi12.5
Compound BB. subtilis15.0
This compoundTBD

Anti-inflammatory Mechanisms

In vitro studies have demonstrated that similar compounds can significantly reduce the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells. Mechanistic studies revealed that these compounds inhibit the NF-kB signaling pathway, crucial for inflammatory responses .

Enzyme Inhibition Studies

Inhibitory assays have shown that the compound can effectively inhibit AChE and urease:

EnzymeInhibition TypeIC50 (µM)
AChECompetitive5.5
UreaseNon-competitive10.0

These findings suggest potential therapeutic applications in neurodegenerative diseases and urinary disorders.

Case Studies

  • Neuroprotective Effects in Parkinson's Disease Models:
    A study examining the neuroprotective effects of similar structures showed promising results in reducing dopaminergic neuron loss in MPTP-induced models of Parkinson's disease. The compound's ability to modulate inflammatory pathways was highlighted as a key mechanism .
  • Antibacterial Efficacy Against Resistant Strains:
    Another study focused on the antibacterial efficacy of piperazine derivatives against multi-drug resistant strains of bacteria. The findings indicated that the compound could serve as a lead for developing new antibiotics .

Properties

IUPAC Name

5-[(4-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-2-4-16(23)5-3-15)28-12-10-27(11-13-28)18-8-6-17(24)7-9-18/h2-9,19,30H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWHZIXOEXUUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.